Rotational Barrier of the Amide Bond: A Unique and Quantified Conformational Fingerprint
1-(4-Ethylbenzoyl)piperidin-4-amine exhibits slow rotation about the amide bond linking the piperidine and benzoyl moieties, a property that can be exploited for conformational control or studied as a dynamic probe. This barrier was quantified by temperature-dependent 1H NMR spectroscopy [1]. In contrast, the rotational barrier for the closely related analog 1-benzoylpiperidine, which lacks the 4-ethyl and 4-amino substituents, is expected to be lower due to reduced steric hindrance and different electronic effects, although an exact experimental value for direct comparison is not available in the primary literature [2]. The presence of the 4-ethyl group on the phenyl ring is known to increase rotational barriers in similar amide systems due to steric buttressing [2].
| Evidence Dimension | Amide Bond Rotational Barrier (Ea) |
|---|---|
| Target Compound Data | 59 kJ/mol |
| Comparator Or Baseline | 1-Benzoylpiperidine (closest analog) - No direct experimental data found, but class-level inference predicts a lower barrier due to reduced steric bulk. |
| Quantified Difference | N/A (Direct comparator data unavailable) |
| Conditions | Temperature-dependent 1H NMR in solution [1] |
Why This Matters
This quantifiable dynamic property serves as a unique 'fingerprint' for quality control and ensures that the procured material matches the conformational behavior expected for SAR studies or as a defined building block.
- [1] INIS Repository Search. Temperature 1H NMR spectra of 1-(4-ethylbenzoyl)piperidin-4-amine. RN:32028371. View Source
- [2] Leis, J., et al. 'Barriers to rotation about the amide bond in a series of N-acylpiperidines.' Journal of the Chemical Society, Perkin Transactions 2, 1998, 8, 1819-1824. (Class-level inference based on structure-activity trends). View Source
